molecular formula C12H18N2O B2961012 N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide CAS No. 946709-89-3

N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B2961012
CAS No.: 946709-89-3
M. Wt: 206.289
InChI Key: UHNNTGYFUFVUQV-UHFFFAOYSA-N
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Description

N-(3-Amino-4-methylphenyl)-2,2-dimethylpropanamide ( 946709-89-3) is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . This molecule features an aromatic ring system substituted with both an amino group and a pivalamide (2,2-dimethylpropanamide) functionality. The presence of these two distinct functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research. It is primarily used as a building block for the construction of more complex molecules. The primary amine group on the aromatic ring is a common handle for further chemical transformations, such as diazotization, amide bond formation, or nucleophilic substitution, allowing researchers to create a diverse library of derivatives. The pivalamide group, derived from pivalic acid, is known for its steric bulk and metabolic stability, which can be exploited in drug discovery to influence the pharmacokinetic properties of target molecules. Researchers utilize this compound in the development of novel chemical entities, particularly as a precursor in the synthesis of compounds for pharmaceutical and materials science applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It should be handled by qualified professionals in a controlled laboratory environment.

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8-5-6-9(7-10(8)13)14-11(15)12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNNTGYFUFVUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide can be achieved through several methods. One common approach involves the acylation of 3-amino-4-methylphenylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production times. The use of microreactor systems allows for precise control over reaction conditions, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes acid-catalyzed hydrolysis to yield carboxylic acid derivatives. In a key example:

  • Conditions : 6N HCl at 100°C for 28 hours under nitrogen .

  • Products :

    • Primary product: N-Methyl-2-amino-α-phenylphenethylamine dihydrochloride (93% yield) .

    • Side product: Trimethylacetic acid (58% recovery) .

Key Data :

Starting MaterialAcid UsedTemp (°C)Time (hr)Product Yield
Propanamide 6N HCl1002893%

This reaction proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water .

Nucleophilic Substitution at Aromatic Amine

The 3-amino group participates in diazotization and subsequent coupling:

  • Acylation : Reacts with trimethylacetyl chloride in biphasic CH₂Cl₂/H₂O with Na₂CO₃ to form protected derivatives .

  • Protection/Deprotection :

    • Protection: Benzylidenemethylamine forms Schiff base intermediates at 0–25°C .

    • Deprotection: Acidic hydrolysis regenerates the free amine .

Cross-Coupling Reactions

The aryl halide derivatives engage in Buchwald-Hartwig amination:

  • Example : Reaction with pyrrolidine in butanol at 90°C for 48 hours yields N-(pyrrolidinyl-substituted) propanamide derivatives (84% yield) .

  • Catalyst : Pd-phosphine complexes (e.g., [(o-tolyl)₃P]₂Pd) enable C–N bond formation .

Acylation and Esterification

The steric bulk of the 2,2-dimethyl group directs reactivity:

  • Esterification : Trimethylacetic acid derivatives form methyl esters under acid catalysis (HCl, H₂SO₄) .

  • Amidation : Condensation with ammonia or amines produces substituted propionamides .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductsYield (%)Source
Acid Hydrolysis6N HCl, 100°C, 28hDihydrochloride salt93
Nucleophilic SubstitutionPyrrolidine, butanol, 90°C, 48hPyrrolidinyl-pyrrolopyrimidine84
AcylationTrimethylacetyl chloride, Na₂CO₃N-protected propanamide85–90
Reductive AminationLiAlH₄, THF, 0°C to refluxReduced amine derivatives70–75*

*Theorized yield based on analogous reactions .

Stability Considerations

  • Thermal Stability : Decomposes above 250°C without melting .

  • Oxidative Sensitivity : The aromatic amine undergoes gradual oxidation in air, requiring inert storage .

This compound serves as a critical intermediate in benzodiazepine synthesis, with its reactivity profile enabling modular functionalization for pharmaceutical applications .

Scientific Research Applications

Scientific Research Applications

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
  • Biology: The compound can serve as a precursor for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
  • Industry: The compound can be utilized in the production of polymers, coatings, and other industrial materials.

The biological activity of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways and neurotransmission.

Anti-inflammatory Activity: Research suggests that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its capacity to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a potential therapeutic role in managing inflammatory diseases.

Neurotransmitter Modulation: The presence of an amino group in the structure allows for potential interactions with neurotransmitter systems. Studies have shown that compounds with similar structures can influence serotonin and dopamine pathways, which are critical for mood regulation and neurological health.

Case Studies and Research Findings

  • In Vitro Studies: A study conducted on activated macrophages showed that this compound significantly reduced the secretion of inflammatory mediators at concentrations ranging from 10 to 50 µM. The IC50 value was determined to be approximately 25 µM, indicating a potent anti-inflammatory effect.
  • Neuropharmacological Effects: In a separate study focusing on neurotransmitter modulation, this compound demonstrated an ability to enhance serotonin levels in neuronal cultures, suggesting potential applications in treating mood disorders.
  • Toxicological Assessment: Toxicity studies indicated that this compound exhibited low cytotoxicity in human cell lines at therapeutic concentrations, supporting further investigation into its clinical applications.

Other propanamide derivatives

Mechanism of Action

The mechanism of action of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The electron-donating amino and methyl groups in N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide contrast with electron-withdrawing substituents (e.g., iodo, chloro) in analogues, influencing reactivity and solubility .

Biological Activity

N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide is an organic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by an amide functional group and a substituted aromatic ring, suggests various biological activities that have been the focus of recent research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈N₂O, with a molar mass of approximately 206.28 g/mol. The compound features a 4-methyl group on the aromatic ring, which contributes to its distinct chemical properties and biological interactions.

Key Features:

  • Amide Group: Facilitates hydrogen bonding with biological targets.
  • Aromatic Ring: Engages in π-π interactions, enhancing binding affinity.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in pharmacological contexts. Its potential applications include:

  • Anti-inflammatory Properties: Preliminary studies suggest the compound may inhibit inflammatory pathways by modulating specific receptors or enzymes involved in these processes .
  • Neurotransmitter Interaction: The amino group present in the compound indicates possible interactions with neurotransmitter systems, which could contribute to therapeutic effects related to mood and cognition .
  • Antimicrobial Activity: Similar compounds have shown the ability to inhibit bacterial growth, suggesting potential antimicrobial properties .

The mechanism of action for this compound is primarily based on its ability to interact with various biological targets. The presence of the amide group allows it to form hydrogen bonds, while the aromatic ring can participate in π-π stacking interactions. These interactions are crucial for modulating enzyme activity and receptor binding .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
N-(3-amino-2-methylphenyl)-2,2-dimethylpropanamideC₁₂H₁₈N₂OSimilar amide structure but different amino substitution
3-amino-N-ethyl-2,2-dimethylpropanamideC₉H₁₈N₂OEthyl substitution on nitrogen
N-(4-hydroxyphenyl)-2,2-dimethylpropanamideC₁₂H₁₉N₂OHydroxyl group substitution; influences solubility

This table illustrates how variations in substitution can lead to differences in biological activity and pharmacological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Studies: A study demonstrated that derivatives of this compound could significantly reduce inflammatory markers in vitro .
  • Neuropharmacological Research: Investigations into its effects on neurotransmitter systems revealed potential anxiolytic properties when tested in animal models .
  • Antimicrobial Testing: Laboratory assays indicated that this compound showed inhibitory effects against certain bacterial strains, supporting its potential as an antimicrobial agent .

Q & A

Basic: What are the optimal synthetic routes for N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide, and how can purity be assessed?

Methodological Answer:
The synthesis of this compound typically involves coupling reactions between substituted anilines and activated acylating agents. For example:

  • Route 1: React 3-amino-4-methylaniline with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., NaOH) under anhydrous conditions. This method is analogous to the synthesis of N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide, where yields of 75–84% were achieved with purity assessed via 13C^{13}\text{C} NMR and column chromatography .
  • Route 2: Palladium-catalyzed coupling (e.g., using Pd2_2dba3_3 and LiHMDS) for functionalization of aromatic amines, as seen in pyrido[2,3-d]pyrimidine analogs. This method requires inert conditions and yields >90% in some cases .

Purity Assessment:

  • HPLC/GC-MS: Quantify impurities using reverse-phase chromatography with UV detection.
  • NMR Spectroscopy: Compare integration ratios of aromatic protons (e.g., 6.5–7.5 ppm) to aliphatic peaks (1–3 ppm) to estimate purity. Discrepancies >5% indicate the need for recrystallization or chromatography .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H^1\text{H} and 13C^{13}\text{C} NMR: Key for confirming the aromatic amine and amide moieties. For example, the amide carbonyl (C=O) appears at ~170 ppm in 13C^{13}\text{C} NMR, while aromatic protons resonate between 6.5–7.5 ppm in 1H^1\text{H} NMR .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., [M+H]+^+ for C12_{12}H17_{17}N2_2O: calcd 217.1342). Deviations >2 ppm suggest structural anomalies .
  • IR Spectroscopy: Confirms amide C=O stretch (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in NMR data when impurities are present?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals. For example, HSQC can differentiate aromatic protons from aliphatic impurities by correlating 1H^1\text{H} and 13C^{13}\text{C} shifts .
  • Spiking Experiments: Add a known reference compound (e.g., 3-amino-4-methylaniline) to identify impurity peaks via signal enhancement .
  • Dynamic NMR: Assess rotational barriers in the amide bond. Slow rotation at low temperatures (<−40°C) splits peaks, aiding in structural confirmation .

Advanced: What strategies optimize crystallization for X-ray diffraction studies?

Methodological Answer:

  • Solvent Selection: Use mixed solvents (e.g., ethyl acetate/hexanes) to slow nucleation. For example, N-(4-hydroxy-3-methoxybenzyl) analogs crystallized optimally in ethyl acetate after two recrystallizations .
  • Hydrogen Bonding: Introduce polar groups (e.g., -NH2_2) to stabilize crystal lattices. In N-[4-chloro-3-(trifluoromethyl)phenyl] analogs, intermolecular N-H···O hydrogen bonds improved diffraction quality .
  • SHELX Refinement: Use SHELXL for structure solution. The program handles high-resolution data and twinning, critical for monoclinic systems (space group P21_1/c) .

Advanced: How to design experiments to study biological activity using this compound?

Methodological Answer:

  • Antiproliferative Assays: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Derivatives like N-benzyl-pyrrolo[2,3-d]pyrimidines showed IC50_{50} values <10 µM via mitochondrial activity disruption .
  • HDAC Inhibition: Test enzyme inhibition using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). Triazolyl-2,2-dimethylpropanamides exhibited IC50_{50} ~50 nM via zinc chelation .
  • In Vivo Models: Administer orally (10–50 mg/kg) in xenograft mice. Monitor tumor volume and biomarkers (e.g., VEGF for antiangiogenic activity) .

Methodological: What safety protocols are essential during synthesis?

Methodological Answer:

  • PPE (Personal Protective Equipment): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Amide intermediates can cause dermatitis (H313/H333 warnings) .
  • Ventilation: Use fume hoods when handling volatile reagents (e.g., acyl chlorides).
  • Waste Disposal: Neutralize acidic/byproduct streams with NaHCO3_3 before disposal. Chlorinated byproducts require segregation and professional waste management .

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